molecular formula C16H14Cl3FN2O B11698598 4-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide

4-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide

Cat. No.: B11698598
M. Wt: 375.6 g/mol
InChI Key: LXGFOVYAJYIJAP-UHFFFAOYSA-N
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Description

4-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide is a synthetic organic compound with the molecular formula C16H15Cl3FNO It is characterized by the presence of a benzamide core substituted with a 4-methyl group and a 2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then reacted with ammonia to yield 4-methylbenzamide.

    Introduction of the Trichloroethyl Group: The 2,2,2-trichloroethyl group can be introduced via a nucleophilic substitution reaction using 2,2,2-trichloroethanol and a suitable base.

    Coupling with 2-Fluoroaniline: The final step involves coupling the intermediate with 2-fluoroaniline under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}benzamide
  • 4-methyl-N-{2,2,2-trichloro-1-[(2,3-dichloroanilino)ethyl]benzamide

Uniqueness

4-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide is unique due to the presence of the 2-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs.

Properties

Molecular Formula

C16H14Cl3FN2O

Molecular Weight

375.6 g/mol

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl3FN2O/c1-10-6-8-11(9-7-10)14(23)22-15(16(17,18)19)21-13-5-3-2-4-12(13)20/h2-9,15,21H,1H3,(H,22,23)

InChI Key

LXGFOVYAJYIJAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2F

Origin of Product

United States

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